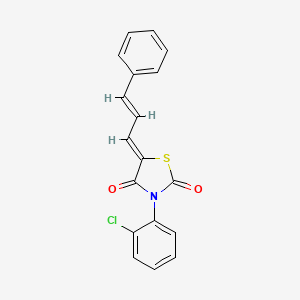
3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through a variety of pathways, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor properties, this compound has also been shown to exhibit anti-inflammatory and antidiabetic effects. Studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and can improve glucose tolerance in diabetic rats.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its broad range of biological activities. This compound can be used to study a variety of cellular processes and pathways. However, a limitation of using this compound is its potential toxicity. Careful dosing and handling are necessary to ensure the safety of researchers.
Future Directions
There are several potential future directions for research on 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective therapeutic agents.
Scientific Research Applications
3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. One notable area of research is its use as an antitumor agent. Studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2S/c19-14-10-4-5-11-15(14)20-17(21)16(23-18(20)22)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSKLKHQWNKKG-FLIHGVEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3534996.png)
![N-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B3535002.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535005.png)

![3-(4-bromophenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3535024.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3535029.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3535037.png)
![methyl 3-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3535042.png)
![N-(2-fluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3535045.png)
![N-[4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-fluorobenzamide](/img/structure/B3535056.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535069.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3535070.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine](/img/structure/B3535084.png)
![N-(2-iodophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3535095.png)
